

"Tert-butyl 7-oxoheptanoate" CAS number and molecular weight

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Compound of Interest

Compound Name: *Tert-butyl 7-oxoheptanoate*

Cat. No.: *B15220588*

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An In-depth Technical Guide to Tert-butyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **tert-butyl 7-oxoheptanoate**, a versatile bifunctional molecule utilized in organic synthesis. Its unique structure, featuring a terminal ketone and a sterically hindered tert-butyl ester, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including chiral synthons and pharmaceutically active compounds.

Core Compound Data

The fundamental physicochemical properties of **tert-butyl 7-oxoheptanoate** and a closely related derivative are summarized below for easy reference and comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
tert-butyl 7-oxoheptanoate	2168454-35-9	C ₁₁ H ₂₀ O ₃	200.27
tert-butyl 7-hydroxyheptanoate	86013-78-7	C ₁₁ H ₂₂ O ₃	202.29

Structural Significance and Synthetic Utility

Tert-butyl 7-oxoheptanoate's utility in synthetic chemistry is derived from its two primary functional groups:

- **The Oxo (Keto) Group:** The ketone at the 7-position serves as a reactive site for a multitude of chemical transformations. This includes nucleophilic additions, such as Grignard reactions to introduce carbon substituents, and reductions to form the corresponding secondary alcohol, **tert-butyl 7-hydroxyheptanoate**. The latter is particularly significant as asymmetric reduction can introduce a stereocenter, providing a pathway to chiral molecules.^[1]
- **The Tert-butyl Ester Group:** This group acts as a robust protecting group for the carboxylic acid functionality. Its steric bulk renders it stable under a wide range of reaction conditions, including those that modify the keto group.^[1] This allows for selective manipulation of the ketone without affecting the ester. The **tert-butyl** group can be readily removed under acidic conditions to liberate the free carboxylic acid, which can then undergo further reactions like amidation or esterification.

The bifunctional nature of this molecule allows it to act as a valuable building block, connecting different molecular fragments in a convergent synthetic strategy.^[1]

Experimental Protocols

Detailed methodologies for key transformations involving **tert-butyl 7-oxoheptanoate** are provided below. These protocols are based on established chemical principles and are intended to serve as a guide for laboratory practice.

1. Synthesis of **tert-butyl 7-oxoheptanoate** via Oxidation of **tert-butyl 7-hydroxyheptanoate**

This protocol describes the oxidation of the precursor alcohol to the target ketone using Pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

- **Materials:**
 - **tert-butyl 7-hydroxyheptanoate**

- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Chromatography column
- Procedure:
 - Dissolve tert-butyl 7-hydroxyheptanoate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
 - Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
 - Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
 - Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
 - Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purify the resulting crude product by column chromatography on silica gel to obtain pure **tert-butyl 7-oxoheptanoate**.

2. Reduction of **tert-butyl 7-oxoheptanoate** to tert-butyl 7-hydroxyheptanoate

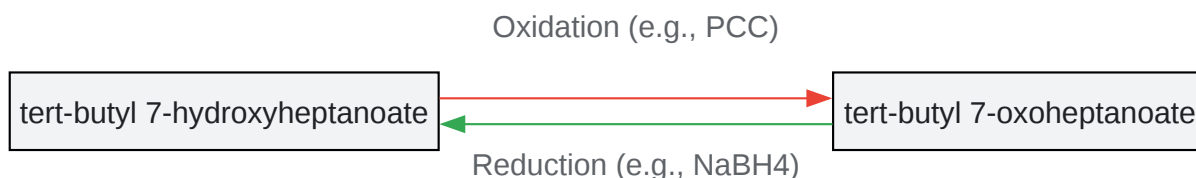
This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.

- Materials:
 - **tert-butyl 7-oxoheptanoate**
 - Sodium borohydride (NaBH_4)
 - Methanol or Ethanol
 - Deionized water
 - Hydrochloric acid (HCl), 1M aqueous solution
 - Ethyl acetate
 - Brine (saturated aqueous NaCl solution)
 - Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
 - Rotary evaporator
 - Magnetic stirrer and stir bar
 - Round-bottom flask
 - Separatory funnel
- Procedure:
 - Dissolve **tert-butyl 7-oxoheptanoate** in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

- Slowly add sodium borohydride to the solution in small portions.
- Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
- Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Acidify the mixture to a pH of approximately 6-7 with 1M HCl.
- Remove the bulk of the alcohol solvent using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 7-hydroxyheptanoate.

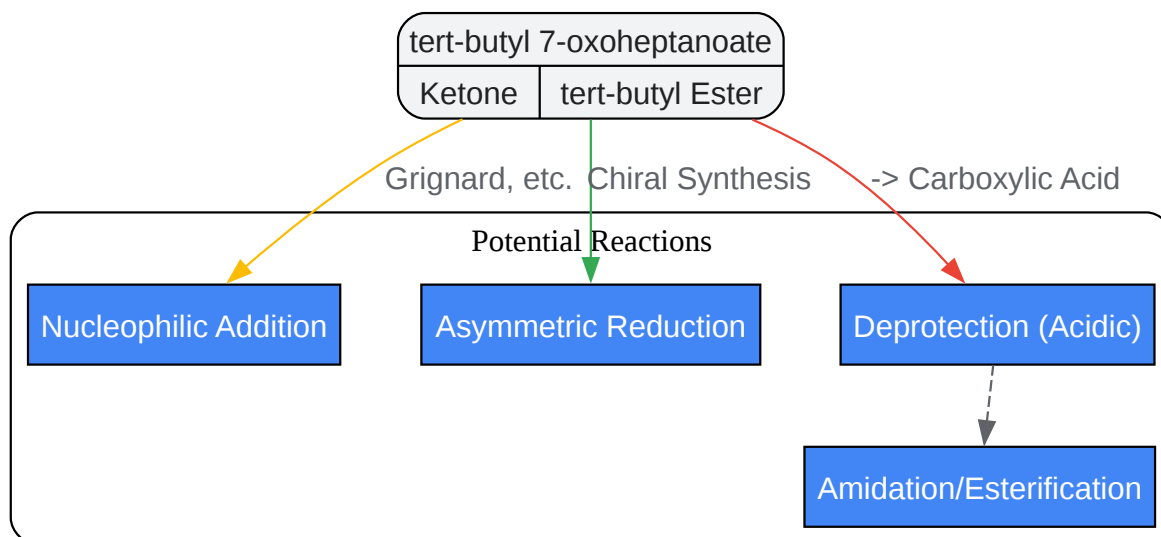
Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the logical relationship of the functional groups of **tert-butyl 7-oxoheptanoate**.



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Caption: Synthetic interconversion of tert-butyl 7-hydroxyheptanoate and **tert-butyl 7-oxoheptanoate**.



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Caption: Key functional group reactivity of **tert-butyl 7-oxoheptanoate**.

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References

- 1. Tert-butyl 7-oxoheptanoate | Benchchem [benchchem.com]
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Phone: (601) 213-4426

Email: info@benchchem.com